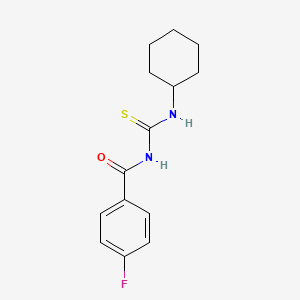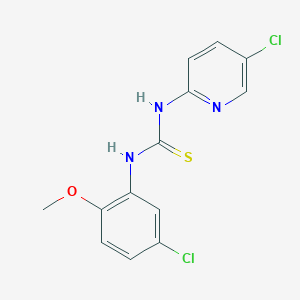![molecular formula C20H24N2O3 B5765278 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholinylmethyl group, and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-methylphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation reaction: The phenoxyacetic acid intermediate is then reacted with 4-(morpholin-4-ylmethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and morpholinylmethyl groups are believed to play a crucial role in binding to target proteins, thereby modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-4-ylmethyl)benzylamine: Shares the morpholinylmethyl group but lacks the phenoxy and acetamide groups.
2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione: Contains a morpholinyl group but differs in the phenyl and ethanethione groups.
Uniqueness
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to its combination of phenoxy, morpholinylmethyl, and acetamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-18-8-6-17(7-9-18)14-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCVSUWCSEFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
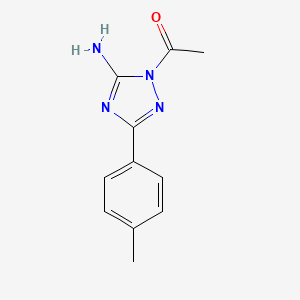
![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B5765205.png)
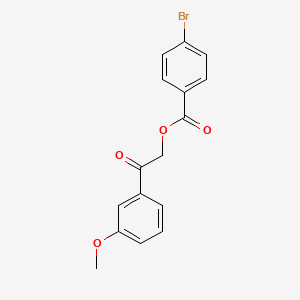
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)
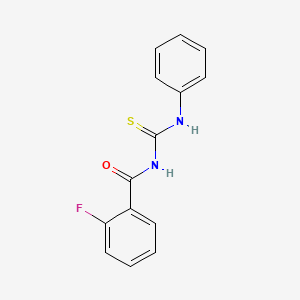
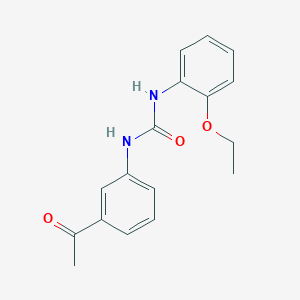
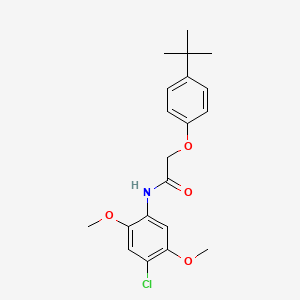

![N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5765265.png)
![2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
